![molecular formula C13H17ClFNO B1422326 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 1241009-43-7](/img/structure/B1422326.png)
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol
Vue d'ensemble
Description
“[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol” is a chemical compound. It is a derivative of 2-Chloro-6-fluorobenzyl alcohol . The compound has a molecular formula of C7H6ClFO .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The molecular weight of the compound is 160.57 g/mol .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Various compounds structurally similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol have been synthesized using different techniques. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized via condensation, demonstrating the feasibility of synthesizing complex piperidine-based compounds (Benakaprasad et al., 2007).
Crystal Structure Studies : X-ray crystallography has been used extensively to characterize the crystal structure of piperidine derivatives. This technique helps in understanding the molecular geometry and conformation of such compounds, which is crucial for their potential applications in various fields (Prasad et al., 2008).
Antitubercular Activities
- Antitubercular Compounds : Research has been conducted on piperidine derivatives for their antitubercular properties. For example, certain compounds have shown significant minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Bisht et al., 2010).
Reactivity Studies
- Reactivity with Other Chemicals : Studies on the reactivity of compounds structurally similar to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol with various nucleophiles have been performed. Such studies are essential to understand the chemical behavior and potential applications of these compounds in different reactions (Guanti et al., 1975).
Pharmaceutical Impurities
- Identification of Impurities : In pharmaceutical research, identifying and characterizing impurities is crucial. Studies have been conducted on the degradation impurities of related compounds, which is important for ensuring the safety and efficacy of pharmaceutical products (Munigela et al., 2008).
Propriétés
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZFOORFWGNCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



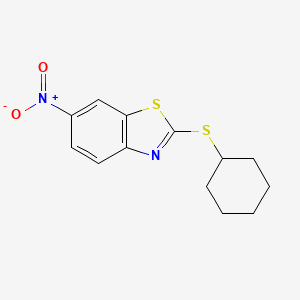
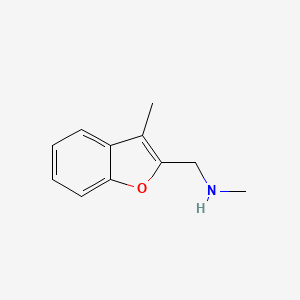
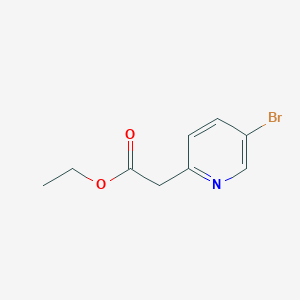
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
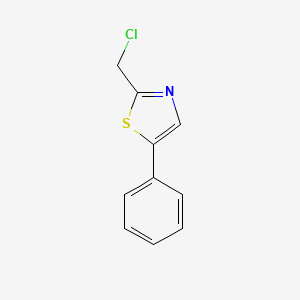
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
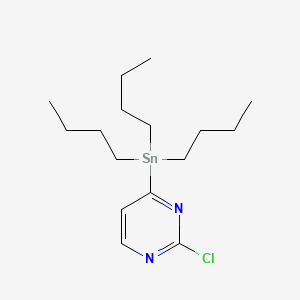
![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)
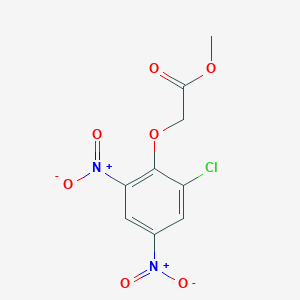
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)
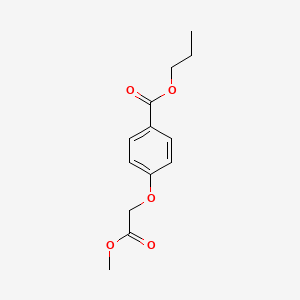
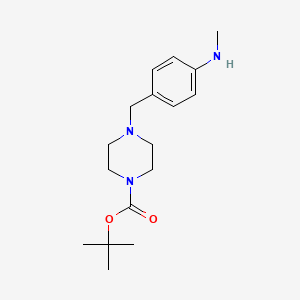
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)
![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)